molecular formula C15H25NO3P- B14548591 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate CAS No. 62277-84-3

2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate

Cat. No.: B14548591
CAS No.: 62277-84-3
M. Wt: 298.34 g/mol
InChI Key: QKSQTFHPLUUMKZ-UHFFFAOYSA-M
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Description

2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate is a chemical compound with the molecular formula C15H25NO3P It is known for its unique structure, which includes a phosphonate group attached to a pyridine ring and an ethylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of 2-(pyridin-2-yl)ethanol with 2-ethylhexyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. The pyridine ring can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of both the phosphonate group and the pyridine ring. This combination imparts distinct chemical properties, such as enhanced chelating ability and specific binding interactions, making it valuable for various applications .

Properties

CAS No.

62277-84-3

Molecular Formula

C15H25NO3P-

Molecular Weight

298.34 g/mol

IUPAC Name

2-ethylhexoxy(2-pyridin-2-ylethyl)phosphinate

InChI

InChI=1S/C15H26NO3P/c1-3-5-8-14(4-2)13-19-20(17,18)12-10-15-9-6-7-11-16-15/h6-7,9,11,14H,3-5,8,10,12-13H2,1-2H3,(H,17,18)/p-1

InChI Key

QKSQTFHPLUUMKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CCC1=CC=CC=N1)[O-]

Origin of Product

United States

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